N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
CAS No.:
Cat. No.: VC13441166
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13N3 |
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Molecular Weight | 163.22 g/mol |
IUPAC Name | N-(1-pyrazin-2-ylethyl)cyclopropanamine |
Standard InChI | InChI=1S/C9H13N3/c1-7(12-8-2-3-8)9-6-10-4-5-11-9/h4-8,12H,2-3H2,1H3 |
Standard InChI Key | YALHAMIDHHOUIO-UHFFFAOYSA-N |
SMILES | CC(C1=NC=CN=C1)NC2CC2 |
Canonical SMILES | CC(C1=NC=CN=C1)NC2CC2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises:
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Cyclopropane ring: A strained three-membered carbocycle contributing to conformational rigidity.
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Ethylamine linker: Connects the cyclopropane to the pyrazine ring.
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Pyrazine heterocycle: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and π-π interactions .
Molecular Formula: C₉H₁₃N₃
Molecular Weight: 163.22 g/mol
SMILES: CC(NC1CC1)C2=NC=CN=C2
Physical and Chemical Properties
Synthesis and Optimization
Synthetic Routes
N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine is synthesized via multi-step strategies:
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Cyclopropane Introduction: Cyclopropylamine (CAS 765-30-0) reacts with bromoethylpyrazine under nucleophilic substitution conditions .
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Reductive Amination: Pyrazine-2-carbaldehyde undergoes reductive amination with cyclopropylamine derivatives .
Key Challenges:
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Steric hindrance from the cyclopropane ring necessitates optimized reaction temperatures (e.g., 40–60°C) .
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Purification requires chromatography due to byproduct formation .
Structural Analogues
Modifications to the pyrazine or cyclopropane moieties yield derivatives with enhanced bioactivity:
Derivative | Modification | Biological Target |
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Vanin-1 Inhibitors | Pyrazine replaced with pyrimidine | Vanin-1 enzyme |
Antiviral Agents | Cyclopropane substituted with halogens | CHIKV nsP2 protease |
Biological and Pharmaceutical Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against Vanin-1, a pantetheinase involved in oxidative stress and inflammation :
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Mechanism: Competes with pantetheine for the enzyme’s active site, reducing cysteamine production .
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Therapeutic Potential:
Antiviral Activity
Derivatives demonstrate efficacy against Chikungunya virus (CHIKV) by targeting nsP2 protease :
Anticancer Properties
Imidazole-pyrazine analogues inhibit tumor cell proliferation via JAK/STAT signaling :
Hazard | Category | Precautionary Measures |
---|---|---|
Skin Irritation | 2 | Wear protective gloves/clothing |
Eye Irritation | 2A | Use face shields |
Respiratory Irritation | 3 | Use in well-ventilated areas |
Future Directions
Drug Development
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Optimization: Enhance solubility via PEGylation or prodrug strategies .
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Targeted Delivery: Nanoparticle encapsulation to improve bioavailability .
Mechanistic Studies
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